2-Chloro-6-morpholinonicotinic acid
Overview
Description
2-Chloro-6-morpholinonicotinic acid is a derivative of nicotinic acid, which is an important pharmaceutical intermediate. This compound is known for its applications in the synthesis of various medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides . It is a significant compound in the field of medicinal chemistry due to its versatile applications and potential bioactivity.
Preparation Methods
2-Chloro-6-morpholinonicotinic acid can be synthesized from commercially available dichloro-hydrochloric acid through a three-step process: esterification, nucleophilic substitution, and hydrolysis . The synthetic route involves the following steps:
Esterification: The starting material is esterified using oxalyl chloride and N,N-Dimethylformamide (DMF) in the presence of triethylamine and methanol at 40°C.
Nucleophilic Substitution: The esterified product undergoes nucleophilic substitution with morpholine.
Hydrolysis: The final step involves hydrolysis to yield this compound.
The total yield of this synthetic method is approximately 93%, making it suitable for industrial production .
Chemical Reactions Analysis
2-Chloro-6-morpholinonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It undergoes nucleophilic substitution reactions, particularly with amines and other nucleophiles.
Common reagents used in these reactions include oxalyl chloride, DMF, triethylamine, and morpholine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-6-morpholinonicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the synthesis of medical antibiotics and anti-cardiovascular drugs.
Industry: It finds applications in the production of insecticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholinonicotinic acid involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-6-morpholinonicotinic acid can be compared with other nicotinic acid derivatives, such as:
2-Chloronicotinic acid: Another derivative of nicotinic acid with similar applications in medicinal chemistry.
2-Morpholinonicotinic acid: A closely related compound with similar synthetic routes and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTBVDIXOZASRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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